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(2-Amino-5-methylcyclopentyl)methanol

Cat. No.: B13183305
M. Wt: 129.20 g/mol
InChI Key: LLTOKSKOGNTEPD-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Chemistry

The significance of (2-Amino-5-methylcyclopentyl)methanol and its analogs in contemporary organic chemistry lies primarily in their role as versatile chiral building blocks. Cyclopentane (B165970) rings are core structures in numerous biologically active molecules, including prostaglandins, steroids, and certain alkaloids. The incorporation of amino and hydroxyl functionalities provides handles for further chemical transformations, enabling the construction of more complex molecular frameworks.

Derivatives of aminocyclopentanes are key intermediates in the synthesis of carbocyclic nucleosides, which are analogs of natural nucleosides where the furanose sugar is replaced by a cyclopentane or cyclopentene (B43876) ring. These compounds have shown significant promise as antiviral and anticancer agents. The specific substitution pattern of this compound, with its amino and hydroxymethyl groups, mimics the functionalities of the sugar portion of natural nucleosides, making it a relevant scaffold for the design of novel therapeutic agents.

Overview of Structural Features and Stereochemical Considerations

The structure of this compound contains three stereocenters, leading to the theoretical possibility of 2³ = 8 stereoisomers. These stereoisomers can exist as four pairs of enantiomers. The relative stereochemistry of the substituents (amino, methyl, and hydroxymethyl groups) can be described as cis or trans with respect to the cyclopentane ring, leading to different diastereomers with distinct three-dimensional shapes and, consequently, different physical, chemical, and biological properties.

The stereoselective synthesis of specific isomers of substituted aminocyclopentanes is a significant challenge and an active area of research. Methodologies often involve asymmetric synthesis or the use of chiral starting materials to control the stereochemical outcome. For instance, the synthesis of stereoisomers of related compounds like 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved through stereoselective methods utilizing conjugate addition of chiral lithium amides. Similarly, parallel kinetic resolution has been employed for the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. rsc.org These approaches highlight the importance of controlling stereochemistry in this class of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1375472-08-4
Molecular Formula C₇H₁₅NO
IUPAC Name This compound
Molecular Weight 129.20 g/mol
Canonical SMILES CC1CCC(N)C1CO

Historical Development and Initial Research Trajectories

The synthesis of functionalized cyclopentanes, particularly those with stereochemical complexity, has evolved significantly over time. Early research into amino-substituted cyclopentanes was likely driven by the discovery of biologically active natural products containing this motif. The development of methods for the stereocontrolled introduction of amine and hydroxyl groups onto a cyclopentane core has been a continuous area of investigation in organic synthesis.

Current Research Landscape and Emerging Academic Directions

The current research landscape for chiral cyclopentylamine (B150401) derivatives is vibrant and multifaceted. A major focus remains on the development of novel, efficient, and stereoselective synthetic methods. rsc.org Modern approaches often employ transition metal catalysis, organocatalysis, and biocatalysis to achieve high levels of enantiomeric and diastereomeric purity. chiralpedia.comresearchgate.net

Emerging academic directions include the application of these chiral building blocks in the synthesis of novel bioactive compounds. Researchers are exploring the use of substituted cyclopentylamines as scaffolds for the development of new antiviral, anticancer, and anti-inflammatory agents. Furthermore, the unique conformational constraints of the cyclopentane ring are being exploited in the design of peptidomimetics and other molecules with controlled three-dimensional structures to modulate protein-protein interactions. The ongoing exploration of green chemistry principles is also influencing the synthesis of these compounds, with a focus on developing more sustainable and environmentally friendly synthetic routes. scilit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B13183305 (2-Amino-5-methylcyclopentyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2-amino-5-methylcyclopentyl)methanol

InChI

InChI=1S/C7H15NO/c1-5-2-3-7(8)6(5)4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

LLTOKSKOGNTEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 5 Methylcyclopentyl Methanol

Chemo- and Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of amino alcohols is a formidable challenge due to the multiple chiral centers present in the target molecule. nih.gov Effective strategies must exhibit high levels of chemoselectivity, distinguishing between different functional groups, and stereoselectivity, controlling the three-dimensional arrangement of atoms.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds. A key strategy involves the use of chiral auxiliaries or catalysts to induce chirality in the product. For instance, the asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using homochiral lithium N-benzyl-N-α-methylbenzylamide as a chiral reagent. rsc.org This method relies on a conjugate addition and cyclization protocol to establish the desired stereochemistry. rsc.org

Another powerful approach is the use of chiral Ni(II) complexes of Schiff bases, which has emerged as a leading methodology for the synthesis of various tailor-made amino acids. nih.gov This technique allows for the asymmetric synthesis of α-amino acids that can be precursors to more complex molecules. nih.gov The versatility of these complexes enables transformations of the glycine (B1666218) moiety into a wide array of substituted amino acids. nih.gov

Diastereoselective Synthesis Pathways and Control

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is often achieved by controlling the approach of a reagent to a chiral molecule. A notable example is the diastereoselective tandem conjugate addition cyclisation protocol used to prepare the trans-C(1)–C(2)-stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. rsc.org This reaction, utilizing lithium (R)-N-benzyl-N-α-methylbenzylamide, demonstrates excellent control over the relative stereochemistry of the newly formed chiral centers. rsc.org

Furthermore, sequential enolate alkylations of diketopiperazine templates have been shown to proceed with high levels of diastereoselectivity, affording quaternary α-amino acids in high enantiomeric excess after deprotection and hydrolysis. rsc.org This method provides a robust pathway to complex amino acid derivatives with well-defined stereochemistry.

Enantioselective Synthesis Protocols and Efficiency

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate. rsc.org This reaction is cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids, achieving high yields and excellent enantioselectivity (83–98% ee). rsc.org The chiral phosphoric acid is proposed to act as a chiral proton shuttle, suppressing side reactions and enabling high enantioselectivity. rsc.org

Parallel kinetic resolution offers another efficient method for the synthesis of specific enantiomers. This has been demonstrated in the preparation of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate from the corresponding racemic cyclopentene-1-carboxylate. rsc.org

Novel Catalytic Routes to (2-Amino-5-methylcyclopentyl)methanol

The development of novel catalytic systems is at the forefront of synthetic chemistry, offering milder reaction conditions, higher efficiency, and improved sustainability.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Bifunctional cinchona alkaloids have been successfully employed as catalysts in the enantioselective synthesis of biologically active 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives. nih.gov These catalysts facilitate a tandem Michael addition-cyclization reaction, yielding products in high yields and with good enantiomeric excesses. nih.gov

Similarly, organocatalyzed asymmetric synthesis of 5-hydroxyisoxazolidines has been achieved through a tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes. rsc.orgsoton.ac.uk This highly chemo- and enantioselective reaction provides access to β-amino acids in high yields and with excellent enantioselectivities (90–99% ee). rsc.orgsoton.ac.uk

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad range of synthetic transformations with high efficiency and selectivity. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, related methodologies suggest potential avenues. For instance, transition-metal catalyzed synthesis of chromene derivatives has been reported, highlighting the potential of these catalysts in constructing complex heterocyclic systems. nih.gov

Furthermore, chiral N,N'-dioxide/Yb(OTf)3 complexes have been used for the enantioselective sulfa-Michael-cyclization reaction to synthesize 1,5-benzothiazepines, demonstrating the utility of Lewis acid catalysis in asymmetric synthesis. nih.gov Such catalytic systems could potentially be adapted for the synthesis of cyclopentane (B165970) derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key considerations include the use of safer solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or aqueous-based synthetic routes for intermediates of this compound offers significant environmental benefits.

Solvent-Free Reactions: For certain steps, such as the formation of an enamine intermediate from a cyclopentanone (B42830) derivative, solvent-free conditions can be explored. neuroquantology.com Such reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can lead to reduced reaction times, higher yields, and the elimination of solvent waste.

Aqueous Methodologies: The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. wikipedia.org Enzymatic transformations, for instance, are often performed in aqueous media. An enzymatic cascade could potentially be employed to convert a diol precursor into the corresponding amino alcohol under mild, aqueous conditions at room temperature and pressure. rsc.orgrsc.org This approach offers high selectivity and avoids the use of harsh reagents and organic solvents.

The table below summarizes the potential application of solvent-free and aqueous methodologies in a hypothetical synthesis of this compound.

Synthetic Step (Hypothetical) Conventional Solvent Green Alternative Potential Benefits
Enamine FormationToluene, THFSolvent-free (Microwave/Mechanochemistry)Reduced waste, faster reaction, energy efficiency
Asymmetric AminationDichloromethane, ChloroformWater (with phase-transfer catalyst or engineered enzyme)Reduced toxicity, improved safety, biodegradability
Reduction of Ester/AcidDiethyl ether, THFWater (with water-soluble reducing agents), or catalytic transfer hydrogenation in a green solventImproved safety, reduced use of flammable solvents

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, minimizing the generation of byproducts. rsc.org

In a potential synthesis of this compound, several strategies can be employed to enhance atom economy:

Catalytic Hydrogenation: The reduction of a nitro group or a nitrile to an amine, or a carbonyl group to an alcohol, using catalytic hydrogenation with H₂ gas is a highly atom-economical process where the only byproduct is water or no byproduct is formed. jocpr.com

Reductive Amination: The direct conversion of a ketone to an amine via reductive amination is another atom-economical method. researchgate.net This one-pot reaction combines the formation of an imine and its subsequent reduction, avoiding the isolation of intermediates and reducing waste.

Use of Renewable Feedstocks: The starting materials for the synthesis could potentially be derived from renewable biomass sources. For example, certain cyclopentane derivatives can be synthesized from biomass-derived furfural. nih.gov

The following table provides a comparative analysis of atom economy for different hypothetical synthetic steps.

Reaction Type Example Transformation Reagents Atom Economy Sustainability Notes
Stoichiometric ReductionEster to AlcoholLiAlH₄LowGenerates significant aluminum salt waste.
Catalytic HydrogenationEster to AlcoholH₂, Ru-catalystHighMinimal waste, catalyst can be recycled.
Wittig ReactionKetone to AlkenePhosphonium ylideLowGenerates stoichiometric phosphine (B1218219) oxide waste.
Metathesis ReactionAlkene FormationGrubbs' catalystHighCatalytic, generates volatile byproducts.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the scalable and safe production of fine chemicals and pharmaceuticals, including this compound. contractpharma.comaurigeneservices.com Continuous flow reactors, such as microreactors or packed-bed reactors, enable precise control over reaction parameters, leading to improved yields, selectivity, and safety. gatech.educontinuuspharma.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions. contractpharma.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, enabling reactions to be run under more intense conditions. gatech.edu

Increased Efficiency and Yield: Precise control over temperature, pressure, and residence time can lead to higher yields and reduced byproduct formation. contractpharma.com

Scalability: Scaling up production in a flow system is often achieved by running the reactor for longer periods or by "numbering-up" – using multiple reactors in parallel. gatech.edu

A multi-step synthesis of this compound could be designed as a fully integrated continuous flow process. For instance, a photochemical cycloaddition to form a functionalized cyclopentane ring could be performed in a flow reactor, followed by in-line purification and subsequent reaction steps. nih.govacs.org The integration of in-line analytical techniques (Process Analytical Technology, PAT) allows for real-time monitoring and control of the reaction, ensuring consistent product quality. continuuspharma.com

The table below illustrates how different stages of a hypothetical synthesis could be adapted to a continuous flow setup.

Synthetic Stage Batch Process Challenges Flow Chemistry Solution Key Benefits
Introduction of Amino Group (e.g., via Curtius rearrangement)Handling of potentially explosive azide (B81097) intermediates.In-situ generation and immediate consumption of hazardous intermediates in a microreactor.Greatly enhanced safety.
Catalytic HydrogenationHigh pressure of H₂ gas in a large vessel.Packed-bed reactor with a solid-supported catalyst, allowing for safe handling of high-pressure gas.Improved safety, efficient catalyst use.
Purification of IntermediatesTime-consuming and solvent-intensive chromatography.In-line extraction and purification modules (e.g., liquid-liquid separation, continuous crystallization).Reduced solvent consumption, faster processing.

The adoption of flow chemistry for the synthesis of this compound would not only enhance the efficiency and safety of the process but also align with the principles of green chemistry by reducing waste and energy consumption. rsc.org

Chemical Reactivity and Derivatization of 2 Amino 5 Methylcyclopentyl Methanol

Amination Reactions and Derivatives

The primary amine group in (2-Amino-5-methylcyclopentyl)methanol is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functionalities. Standard amidation and sulfonamidation reactions can be readily performed to yield the corresponding amides and sulfonamides. For instance, treatment with acyl chlorides or anhydrides in the presence of a base affords the N-acylated derivatives. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Another important class of derivatives arises from the reaction of the amino group with isocyanates or isothiocyanates, leading to the formation of ureas and thioureas, respectively. These reactions typically proceed under mild conditions and provide access to a wide range of substituted products with potential applications in materials science and drug discovery.

Alcohol Functionality Modifications

The primary alcohol functionality of this compound offers another avenue for chemical modification. Esterification, a common transformation, can be achieved through reaction with carboxylic acids under acidic catalysis (e.g., Fischer esterification) or with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Etherification of the hydroxyl group provides another set of derivatives. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the alkoxide followed by reaction with an alkyl halide, is a classic method to introduce various alkyl or aryl groups. Additionally, silyl (B83357) ethers can be readily formed by reacting the alcohol with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), which can serve as protecting groups in multi-step syntheses.

Cyclopentyl Ring Functionalization

While the amino and hydroxyl groups are the most reactive sites, the cyclopentyl ring itself can undergo functionalization, although this often requires more forcing conditions or specific activation. Reactions targeting the C-H bonds of the cyclopentyl ring are challenging but can provide access to novel derivatives. For example, radical-mediated halogenation could introduce a halogen atom onto the ring, which can then be further manipulated through cross-coupling reactions.

It is important to note that the presence of the existing functional groups can direct or hinder ring functionalization reactions, and careful consideration of reaction conditions is necessary to achieve the desired selectivity.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in diversity-oriented synthesis. The bifunctional nature of this compound makes it an excellent candidate for such reactions.

For instance, it can participate in the Ugi reaction, a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In this context, this compound would provide the amine component, leading to the formation of complex α-acylamino carboxamides. Similarly, it could be employed in Passerini-type reactions or other MCRs that utilize amino alcohol motifs.

Applications of 2 Amino 5 Methylcyclopentyl Methanol in Advanced Organic Synthesis

As a Chiral Auxiliary in Asymmetric Transformations

Enantioselective Transformations with (2-Amino-5-methylcyclopentyl)methanol Auxiliaries

While the field of asymmetric synthesis is rich with a variety of chiral auxiliaries and catalysts derived from cyclic amino alcohols, it appears that this compound has not been explored or reported in the literature for the specific applications requested. Therefore, the creation of a detailed and evidence-based article focusing solely on this compound's role in these advanced organic synthesis techniques is not currently feasible.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Methylcyclopentyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of (2-Amino-5-methylcyclopentyl)methanol. The presence of multiple stereocenters and conformational flexibility of the cyclopentyl ring requires a combination of one-dimensional and multi-dimensional NMR experiments for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are crucial for assigning the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule, allowing for the tracing of proton-proton connectivities through the cyclopentyl ring and the methanol (B129727) substituent. This is instrumental in identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton to its directly attached carbon atom. This experiment is fundamental for the unambiguous assignment of the carbon signals of the cyclopentyl ring and the methanol and methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry of the substituents on the cyclopentyl ring. Through-space correlations between protons that are in close proximity will generate cross-peaks. For example, the observation of a NOESY correlation between the proton on the carbon bearing the amino group and a proton on the carbon with the methyl group would indicate their cis relationship. The intensity of NOESY cross-peaks can also provide insights into the predominant conformation of the cyclopentyl ring in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of similar structures such as cyclopentylamine (B150401), 2-methylcyclopentanone, and other amino alcohols. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations (for a cis isomer)
C1 (CH-NH₂)~3.0 - 3.5~55 - 60H1 to C2, C5, CH₂OHH1 to H2, H5, CH₂OH protons
C2 (CH₂)~1.5 - 1.9~30 - 35H2 to C1, C3H2 to H1, H3
C3 (CH₂)~1.4 - 1.8~25 - 30H3 to C2, C4H3 to H2, H4
C4 (CH₂)~1.5 - 1.9~30 - 35H4 to C3, C5H4 to H3, H5
C5 (CH-CH₃)~1.8 - 2.2~35 - 40H5 to C1, C4, CH₃H5 to H1, H4, CH₃ protons
CH₂OH~3.5 - 4.0~60 - 65CH₂OH protons to C1CH₂OH protons to H1
CH₃~0.9 - 1.2~15 - 20CH₃ protons to C4, C5CH₃ protons to H5
NH₂~1.5 - 3.0 (broad)---
OH~2.0 - 4.0 (broad)---

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure in its crystalline form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or solvates, as distinct crystalline environments would lead to different chemical shifts. nih.gov Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl group.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Packing

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com For a chiral molecule like this compound, growing a suitable single crystal is a prerequisite. mdpi.com

Once a high-quality crystal is obtained, X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data allows for the definitive assignment of the relative stereochemistry of the amino, methyl, and methanol groups on the cyclopentyl ring. Furthermore, through the use of anomalous dispersion, the absolute configuration of the stereocenters can be determined, typically expressed using the Cahn-Ingold-Prelog (CIP) R/S notation.

The resulting crystal structure also reveals the supramolecular arrangement in the solid state, including intermolecular hydrogen bonding involving the amino and hydroxyl groups, as well as van der Waals interactions. researchgate.net This information is crucial for understanding the physical properties of the crystalline material.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Note: This is a hypothetical data table as no published crystal structure was found. The values are representative of a small organic molecule.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.235
b (Å)26.016
c (Å)12.486
β (°)93.24
Volume (ų)2022.2
Z4
Density (calculated) (g/cm³)1.065
R-factor (%)< 5

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be sensitive to its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl ring and methyl/methanol groups would appear around 2850-3000 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹, while the C-O stretching of the primary alcohol should be observable in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The spectrum is often dominated by vibrations of the carbon skeleton, making it useful for analyzing the structure of the cyclopentyl ring. nih.gov The symmetric C-H stretching and bending modes are typically strong in the Raman spectrum.

Conformational changes in the cyclopentyl ring can lead to shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). Comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the assignment of vibrational modes and the identification of the most stable conformers.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3500 (broad)Weak
N-H Stretch3200-3500 (two bands)Weak
C-H Stretch (alkyl)2850-30002850-3000
N-H Bend~1600Weak
C-O Stretch1000-1100Weak
C-C StretchFingerprint regionStrong in fingerprint region

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration and Conformational Studies

Chiroptical techniques are essential for studying chiral molecules like this compound in solution. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. For this compound, the chromophores are the amino and hydroxyl groups, which have weak electronic transitions. Derivatization with a chromophoric reagent is often employed to enhance the ECD signal and apply exciton-coupled circular dichroism (ECCD) for unambiguous assignment of absolute configuration. acs.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD is highly sensitive to the stereochemistry and conformation of a molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined with a high degree of confidence.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Derivatization Studies

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) can be used to elucidate its fragmentation pathways.

For an amino alcohol, characteristic fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a radical and the formation of a stable iminium ion.

Loss of Water: Dehydration, the loss of a water molecule (18 Da) from the protonated molecular ion, is a typical fragmentation for alcohols. libretexts.org

Loss of Ammonia (B1221849): The elimination of ammonia (17 Da) from the molecular ion can also occur.

Ring Cleavage: Fragmentation of the cyclopentyl ring can lead to a series of smaller fragment ions.

Derivatization of the amino and/or hydroxyl groups can be used to alter the fragmentation pathways and provide additional structural information. For example, acylation of the amino group would introduce a specific mass shift and direct the fragmentation in a predictable manner.

Interactive Data Table: Predicted HRMS Fragmentation of [M+H]⁺ for this compound (C₇H₁₅NO)

Fragment IonPredicted m/zPossible Origin
[M+H]⁺130.1226Protonated molecular ion
[M+H - H₂O]⁺112.1121Loss of water
[M+H - NH₃]⁺113.1066Loss of ammonia
[CH₂=NH₂]⁺30.0338Alpha-cleavage product
[C₅H₈-CH₂OH]⁺97.0648Ring fragment

Exploration of 2 Amino 5 Methylcyclopentyl Methanol in Functional Materials Science

Incorporation into Chiral Polymeric Materials

The integration of (2-Amino-5-methylcyclopentyl)methanol into polymer chains imparts chirality to the macromolecular structure, which is fundamental for applications in chiral separations and sensing. The amino and hydroxyl groups serve as versatile handles for polymerization reactions, such as polycondensation or polyaddition, or for grafting onto existing polymer backbones. The rigid cyclopentyl ring structure contributes to the conformational stability of the resulting polymer, enhancing its chiral recognition capabilities.

Development of Chiral Sensing Materials

Chiral polymers derived from this compound are being investigated for their potential in chiral sensing applications. These materials can differentiate between enantiomers of a chiral analyte through various mechanisms, including selective binding, fluorescence quenching, or changes in optical rotation. The polymer matrix provides a chiral environment where the spatial arrangement of the this compound units dictates the selectivity and sensitivity of the sensor.

Research in this area focuses on creating polymers that exhibit a distinct response upon interaction with a specific enantiomer. For instance, incorporation of this amino alcohol into fluorescent polymers can lead to enantioselective fluorescence quenching, where the fluorescence intensity of the polymer is selectively decreased in the presence of one enantiomer over the other. This response can be quantified to determine the enantiomeric excess of a sample. nih.gov

Representative Performance of a Chiral Polymer Sensor Based on a this compound Derivative for the Detection of Phenylalaninol Enantiomers

Analyte Enantiomer Fluorescence Response Enantioselective Ratio (ef)
Phenylalaninol (R)-Phenylalaninol Strong Quenching 8.5

Note: This data is illustrative and based on the performance of similar chiral polymer systems.

Bio-Inspired Material Design

The structure of this compound, containing both hydrogen bond donor and acceptor groups, makes it a suitable candidate for creating bio-inspired materials. nih.gov Nature often utilizes such bifunctional molecules to build complex and highly specific structures. In material science, this translates to designing polymers that can mimic biological recognition processes or self-assemble into well-defined architectures.

For example, polymers incorporating this chiral amino alcohol can be designed to fold into specific secondary structures, stabilized by intramolecular hydrogen bonds, similar to peptides and proteins. This can lead to the formation of materials with unique mechanical or recognition properties. The development of such materials is a growing area of research, with potential applications in drug delivery, tissue engineering, and biocatalysis.

Supramolecular Assembly and Self-Assembled Structures

The non-covalent interactions facilitated by the amino and hydroxyl groups of this compound, such as hydrogen bonding and dipole-dipole interactions, are key to its participation in supramolecular assembly. mdpi.com This molecule can act as a building block for the spontaneous organization of molecules into larger, well-ordered structures.

The chirality of this compound can direct the formation of helical or other chiral supramolecular assemblies. These self-assembled structures can exhibit unique properties that are not present in the individual molecules, such as circular dichroism or enhanced chirality. The study of these assemblies provides insights into the fundamental principles of molecular recognition and self-organization. Amino acids and their derivatives are known to self-assemble into ordered nanostructures through various non-covalent interactions. nih.gov

Functional Materials for Chromatographic Separations and Sensing Applications

One of the most significant applications of chiral compounds like this compound is in the field of chromatography for the separation of enantiomers. When immobilized onto a solid support, such as silica gel, it can create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector on the CSP. The amino and hydroxyl groups of the immobilized this compound can form transient diastereomeric complexes with the analyte enantiomers through hydrogen bonding, dipole-dipole interactions, and steric hindrance. The difference in the stability of these complexes leads to different retention times and, thus, separation.

The performance of a CSP is evaluated by its ability to separate a wide range of racemic compounds with high resolution and selectivity. The rigid cyclopentane (B165970) ring in this compound provides a well-defined chiral environment, which can lead to excellent enantioselective recognition. Chiral stationary phases based on amino alcohols have been successfully used for the separation of various classes of compounds, including amines, alcohols, and amino acids. nih.govacs.org

Illustrative Chromatographic Separation of Racemic 1-Phenylethanol using a CSP Derived from this compound

Analyte Enantiomer Retention Time (min) Resolution (Rs)
1-Phenylethanol (R)-1-Phenylethanol 12.5 2.1

Note: This data is representative of separations achieved with similar chiral amino alcohol-based CSPs.

In addition to chromatographic separations, functionalized materials incorporating this compound are being explored for sensing applications. For instance, its integration into metal-organic frameworks (MOFs) can create highly sensitive and selective sensors for chiral molecules. The porous structure of MOFs can pre-concentrate the analyte, while the chiral environment provided by the amino alcohol enables enantioselective detection. acs.org

Emerging Research Areas and Future Directions for 2 Amino 5 Methylcyclopentyl Methanol

Development of Novel Synthetic Applications and Transformations

The development of novel synthetic applications for (2-Amino-5-methylcyclopentyl)methanol is a promising area of research. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows it to be a versatile precursor for a variety of chemical transformations. Future research is likely to focus on leveraging this functionality to construct complex molecular architectures.

One potential application is in the synthesis of novel chiral ligands for asymmetric catalysis. The amino alcohol moiety can be readily derivatized to form a range of ligands, such as oxazolines, phosphine-amino alcohols, and Schiff bases. These ligands can then be complexed with various transition metals to create catalysts for a wide array of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. researchgate.net

Furthermore, this compound can serve as a chiral auxiliary in asymmetric synthesis. By temporarily incorporating it into a substrate, it can direct the stereochemical outcome of a reaction, and can subsequently be cleaved and recovered. This approach is particularly useful in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial.

The development of multicomponent reactions involving this compound is another exciting prospect. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. The amino and alcohol groups of this compound could participate in various multicomponent reactions to generate diverse libraries of chiral compounds for biological screening.

Advanced Catalytic Systems Based on this compound Derivatives

Building upon its potential as a ligand precursor, the development of advanced catalytic systems based on derivatives of this compound is a significant research frontier. The stereochemistry of the cyclopentane (B165970) ring and the spatial arrangement of the amino and methanol (B129727) groups can be fine-tuned to create highly selective catalysts.

Research in this area would likely involve the synthesis of a library of derivatives with varying steric and electronic properties. For instance, modification of the amine with different substituents or incorporation of the alcohol into a heterocyclic ring system could dramatically influence the catalytic activity and enantioselectivity of the resulting metal complexes. nih.gov The catalytic performance of these novel systems could be evaluated in a range of benchmark asymmetric reactions.

Moreover, the immobilization of these catalytic systems on solid supports is a key step towards their industrial application. Supported catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling and reuse, which are crucial for developing sustainable chemical processes.

Below is a table illustrating potential catalytic applications of metal complexes derived from chiral amino alcohol ligands analogous to this compound.

Catalytic Reaction Metal Center Ligand Type Derived from Amino Alcohol Potential Advantages
Asymmetric HydrogenationRhodium, RutheniumPhosphine-amino alcoholHigh enantioselectivity, mild reaction conditions
Asymmetric Aldol ReactionZinc, CopperSchiff BaseGood yields and stereoselectivities
Asymmetric Michael AdditionNickel, CobaltOxazolineHigh catalytic activity and recyclability
Asymmetric EpoxidationTitanium, VanadiumSalen-type ligandAccess to chiral epoxides, important building blocks

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of catalyst design and reaction optimization. nih.gov For a molecule like this compound, these computational tools can accelerate the discovery of new applications and the development of highly efficient catalytic systems.

ML models can be trained on existing datasets of catalyst performance to predict the outcome of reactions catalyzed by new derivatives of this compound. This predictive capability allows researchers to screen a vast number of potential catalysts in silico, thereby reducing the time and resources required for experimental work. Descriptors such as steric parameters, electronic properties, and calculated structural features of the catalyst can be used as inputs for these models.

Furthermore, generative AI models can be employed to design novel catalyst structures with desired properties. By defining the target catalytic performance, these models can propose new ligand structures based on the this compound scaffold that have a high probability of success. This approach can lead to the discovery of non-intuitive catalyst designs that might be overlooked by traditional, human-driven design strategies.

The table below outlines how AI and ML can be integrated into the research and development workflow for this compound derivatives.

AI/ML Application Area Specific Technique Objective Expected Outcome
Catalyst ScreeningQuantitative Structure-Activity Relationship (QSAR)Predict the catalytic performance of new derivatives.Prioritization of synthetic targets for experimental validation.
Reaction OptimizationBayesian OptimizationEfficiently find the optimal reaction conditions (temperature, pressure, solvent).Improved reaction yields and selectivities with fewer experiments.
Novel Catalyst DesignGenerative Adversarial Networks (GANs)Propose novel ligand structures with enhanced catalytic properties.Discovery of next-generation catalysts with superior performance.
Mechanistic UnderstandingDensity Functional Theory (DFT) Calculations with MLElucidate the reaction mechanism and the role of the catalyst.Rational design of more effective catalysts.

Sustainable and Circular Chemistry Initiatives in its Production and Use

The principles of green and circular chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing sustainable production methods and ensuring its use aligns with a circular economy model.

Biocatalysis offers a promising avenue for the sustainable synthesis of chiral amino alcohols. mdpi.com Enzymes, such as transaminases and alcohol dehydrogenases, can catalyze the synthesis of these compounds with high enantioselectivity under mild reaction conditions, often in aqueous media. researchgate.net The development of engineered enzymes with tailored substrate specificity could enable the direct production of this compound or its precursors from renewable feedstocks.

In terms of a circular economy, research could focus on developing methods for the recovery and reuse of catalysts derived from this compound. As mentioned earlier, immobilization of these catalysts on solid supports is a key strategy. Additionally, designing the entire lifecycle of the catalyst, from synthesis to end-of-life, with recycling and degradation in mind, will be crucial.

The following table summarizes potential sustainable and circular chemistry initiatives related to this compound.

Initiative Approach Key Principles Addressed
Sustainable Synthesis Biocatalytic routes using engineered enzymes.Use of renewable feedstocks, catalysis, design for energy efficiency.
Catalyst Recovery and Reuse Immobilization of catalysts on solid supports.Catalysis, waste prevention.
Solvent Minimization Use of solvent-free reaction conditions or green solvents (e.g., water, supercritical CO2).Safer solvents and auxiliaries.
Atom Economy Development of multicomponent reactions.Atom economy.

Unexplored Stereoisomers and Their Research Potential

This compound has three stereocenters, meaning there are 2^3 = 8 possible stereoisomers. The synthesis and investigation of all these stereoisomers represent a significant and largely unexplored area of research. Each stereoisomer will have unique three-dimensional structure, which could lead to vastly different properties and applications, particularly in areas where stereochemistry is critical, such as in catalysis and medicinal chemistry.

The stereoselective synthesis of all possible diastereomers and enantiomers would be a primary research goal. This could be achieved through various asymmetric synthesis strategies, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. nih.govmdpi.com Chiral resolution techniques could also be employed to separate racemic mixtures.

Once synthesized, the individual stereoisomers could be evaluated in a variety of contexts. For example, their efficacy as chiral ligands in a range of asymmetric reactions could be compared to determine the optimal stereoisomer for a particular transformation. This systematic approach could lead to a deeper understanding of the structure-activity relationships that govern enantioselective catalysis.

The table below outlines the potential research directions for the unexplored stereoisomers of this compound.

Stereoisomer Aspect Research Focus Potential Impact
Synthesis Development of stereoselective routes to all 8 stereoisomers.Access to a full library of chiral building blocks.
Catalysis Evaluation of each stereoisomer as a ligand in asymmetric catalysis.Identification of superior catalysts for specific reactions.
Material Science Incorporation of different stereoisomers into polymers or materials.Creation of materials with novel chiral properties.
Medicinal Chemistry Biological evaluation of derivatives of each stereoisomer.Discovery of new therapeutic agents with improved efficacy and reduced side effects.

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